molecular formula C10H11ClN2O B6256596 2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole CAS No. 103038-98-8

2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole

Cat. No. B6256596
CAS RN: 103038-98-8
M. Wt: 210.7
InChI Key:
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Description

The compound “2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole” is a derivative of imidazole, which is a heterocyclic compound. The imidazole ring is substituted at the 2-position with a (4-chlorophenoxy)methyl group. This suggests that the compound could have properties similar to other imidazole derivatives, which are widely used in medicinal chemistry and as catalysts in organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by substitution at the 2-position. The (4-chlorophenoxy)methyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The (4-chlorophenoxy)methyl group is a larger, more complex group that would likely have a significant impact on the physical and chemical properties of the compound .


Chemical Reactions Analysis

As an imidazole derivative, this compound could potentially participate in a variety of chemical reactions. The imidazole ring is aromatic and can act as a weak base, while the (4-chlorophenoxy)methyl group could potentially undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring and the (4-chlorophenoxy)methyl group could affect properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Many imidazole derivatives exhibit biological activity, and the (4-chlorophenoxy)methyl group could potentially enhance this activity or confer new properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole involves the reaction of 4-chlorobenzyl alcohol with imidazole in the presence of an acid catalyst to form the intermediate 2-[(4-chlorophenoxy)methyl]imidazole. This intermediate is then reduced with sodium borohydride to yield the final product.", "Starting Materials": ["4-chlorobenzyl alcohol", "imidazole", "acid catalyst", "sodium borohydride"], "Reaction": ["Step 1: 4-chlorobenzyl alcohol is reacted with imidazole in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the intermediate 2-[(4-chlorophenoxy)methyl]imidazole.", "Step 2: The intermediate 2-[(4-chlorophenoxy)methyl]imidazole is then reduced with sodium borohydride in a solvent, such as ethanol or methanol, to yield the final product 2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole.", "Step 3: The final product is purified by recrystallization or column chromatography to obtain a pure compound." ] }

CAS RN

103038-98-8

Product Name

2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole

Molecular Formula

C10H11ClN2O

Molecular Weight

210.7

Purity

95

Origin of Product

United States

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